molecular formula C23H22N4O2 B6575132 7-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1105224-85-8

7-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

カタログ番号: B6575132
CAS番号: 1105224-85-8
分子量: 386.4 g/mol
InChIキー: MAVGJOHCUSZSJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3,4-Dimethylphenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold notable for its pharmacological versatility. This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 3,4-dimethylphenyl group and at position 3 with a carboxamide moiety linked to a 4-methoxybenzyl group.

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions between aminopyrazoles and β-diketones or enaminonitriles, as demonstrated in the preparation of compounds like 7a–c () and 10a–c (). Substituents on the aryl rings and carboxamide groups are critical for modulating solubility, bioavailability, and target affinity .

特性

IUPAC Name

7-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-4-7-18(12-16(15)2)21-10-11-24-22-20(14-26-27(21)22)23(28)25-13-17-5-8-19(29-3)9-6-17/h4-12,14H,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGJOHCUSZSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity. The presence of the carboxamide group is particularly significant for its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including TrkA (tropomyosin receptor kinase A), which is implicated in cancer progression. It demonstrates IC50 values in the nanomolar range, indicating potent enzymatic inhibition .
  • Antioxidant Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antioxidant properties. These compounds can scavenge free radicals and may protect cells from oxidative stress .
  • Anticancer Activity : The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. Notably, it has demonstrated efficacy against the HCT116 colorectal cancer cell line with significant reductions in cell viability .

Structure-Activity Relationship (SAR)

Research on the SAR of pyrazolo[1,5-a]pyrimidines has revealed that modifications to the substituents on the core structure can significantly influence biological activity. For instance:

  • Substituent Variability : The introduction of different aryl groups at specific positions on the pyrazolo ring can enhance or diminish activity. For example, substituents such as methoxy or dimethylphenyl groups have been associated with increased potency against certain targets .
  • Amide Bond Influence : The presence of the carboxamide moiety at the 3-position is crucial for maintaining high activity levels against TrkA and other targets .

Biological Activity Data

The following table summarizes key findings related to the biological activities of 7-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide and related compounds:

Activity Target/Cell Line IC50 Value (µM) Reference
TrkA InhibitionEnzymatic Assay1.7
Antioxidant ActivityDPPH Radical Scavenging1.35 (compared to ascorbic acid)
CytotoxicityHCT116 Cell LineNot specified
Antituberculosis ActivityMycobacterium tuberculosisMIC < 0.002

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Studies : In vitro studies have shown that modifications to the pyrazolo core can lead to compounds with enhanced anticancer properties. One study reported a derivative with an IC50 value of 0.47 µM against PI3Kα, suggesting its potential as a cancer therapeutic .
  • Antimicrobial Activity : Research indicates that certain derivatives exhibit antibacterial properties against Mycobacterium tuberculosis, showcasing their potential in treating drug-resistant strains .
  • Neuropharmacological Effects : Preliminary behavioral studies suggest that some derivatives may possess anxiolytic effects with minimal side effects on motor functions .

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties . Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a candidate for further development as an anticancer agent.

  • Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, which can modulate enzyme activities linked to cancer progression.

Drug Development

Research is ongoing to explore the therapeutic potential of this compound in drug formulations. Its unique structure allows for the modification of pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects in therapeutic applications.

  • Case Study Example : A study published in a peer-reviewed journal highlighted the synthesis of this compound and its evaluation against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

The compound exhibits a range of biological activities that are being explored:

  • Antimicrobial Activity : Investigations into its effectiveness against various pathogens are underway.
  • Anti-inflammatory Properties : Initial findings suggest potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.

Material Science

Beyond biological applications, this compound is also being explored for its potential use in developing new materials. Its unique chemical structure may contribute to properties such as thermal stability or electrical conductivity.

Uniqueness

The distinct substitution pattern and presence of methoxy groups in this compound contribute to its unique chemical properties and biological activities compared to similar compounds.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Key Biological Activity Reference
7a () 5,7-dimethyl; N-phenyl carboxamide 374.4 Not reported Cytotoxicity (IC₅₀: 12.3 μM vs. HepG2)
10j () 7-(4-methoxyphenyl); 2-(phenylamino) 386.4 247–250 Antimicrobial (MIC: 8 μg/mL vs. S. aureus)
18h () 7-phenyl; 2-(4-methoxyphenylamino) 453.5 261 Antitumor (IC₅₀: 9.8 μM vs. MCF-7)
CAS 445036-93-1 () 7-(difluoromethyl); 5-(4-methylphenyl) 452.5 Not reported Not reported (structural analogue)

Key Observations:

Substituent Impact on Bioactivity: Methoxy Groups: Compounds with 4-methoxyphenyl substituents (e.g., 10j, 18h) exhibit enhanced solubility due to the polar methoxy group, which may improve pharmacokinetic profiles . Methyl/Difluoromethyl Groups: The 3,4-dimethylphenyl group in the target compound likely enhances hydrophobicity compared to methoxy-substituted analogs, which could affect target binding in hydrophobic enzyme pockets .

Synthetic Feasibility: Carboxamide-linked derivatives (e.g., 7a–c) are synthesized via reflux in acetic acid or ethanol with triethylamine, yielding 70–95% purity . Difluoromethyl-substituted analogues (e.g., CAS 445036-93-1) require specialized fluorinated reagents, complicating synthesis compared to methyl or methoxy derivatives .

Biological Performance: Anticancer Activity: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) show improved kinase inhibition due to stronger hydrogen bonding with ATP-binding pockets . Antimicrobial Activity: 10k () demonstrates superior activity against Gram-positive bacteria (MIC: 4 μg/mL) compared to non-halogenated analogs, likely due to enhanced membrane disruption .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine core with substituted benzylamine derivatives. Key steps include:

  • Cyclocondensation of enaminones with hydrazine derivatives to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Substitution at position 7 via reactions with silylformamidine or aryl halides under reflux in solvents like benzene or DMF .
  • Final carboxamide formation using coupling agents (e.g., EDC/HOBt) with 4-methoxybenzylamine. Purification via recrystallization from ethanol/DMF mixtures is common .

Q. Which analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and methoxy substituents (δ ~3.8 ppm). Discrepancies between calculated and observed values should be <0.1 ppm .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weights (e.g., ~395–473 Da) .

Q. How can researchers verify purity during synthesis?

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to detect impurities (<2% area).
  • Elemental Analysis : Ensure C, H, N content matches calculated values within ±0.4% .
  • Melting Point Consistency : Deviations >2°C from literature values indicate impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yield coupling steps?

  • Solvent Selection : Replace polar aprotic solvents (DMF) with pyridine to enhance nucleophilicity in carboxamide coupling .
  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura reactions at position 7, optimizing molar ratios (1:1.2 substrate:catalyst) .
  • Temperature Gradients : Perform reactions under microwave irradiation (80–120°C) to reduce side-product formation .

Q. What computational methods predict substituent effects on bioactivity?

  • DFT Calculations : Use Gaussian 16 to model electron density maps and identify reactive sites (e.g., trifluoromethyl groups enhance binding via hydrophobic interactions) .
  • Molecular Docking : AutoDock Vina simulates interactions with enzyme targets (e.g., kinases), highlighting steric clashes from 3,4-dimethylphenyl groups .

Q. How to resolve contradictions in biological activity data?

  • Structure-Activity Relationship (SAR) Studies : Systematically replace substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) and test inhibition constants (Ki) .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50 values .

Q. What strategies mitigate steric hindrance during functionalization at position 7?

  • Protecting Groups : Temporarily block the carboxamide with Boc groups before introducing bulky aryl substituents .
  • Microwave-Assisted Synthesis : Reduce reaction times (30–60 mins vs. 12 hrs) to minimize decomposition of sterically crowded intermediates .

Q. How to design derivatives for improved pharmacokinetic properties?

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the 4-methoxybenzyl moiety, targeting LogP <3 for better solubility .
  • Prodrug Strategies : Convert the carboxamide to ester prodrugs (e.g., ethyl esters) to enhance oral bioavailability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Scale-Up Challenges : Replace column chromatography with solvent-antisolvent precipitation for gram-scale synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。